N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide is an organic compound that belongs to the bipyridine family. Bipyridine derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound, in particular, features a bipyridine moiety linked to a benzamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of the benzamide under palladium catalysis . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction of the bipyridine moiety can lead to the formation of dihydrobipyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Dihydrobipyridine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes . Additionally, the benzamide group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and its redox-active properties.
3,3’-Bipyridine: Used in the development of materials with unique electronic properties.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide is unique due to the presence of both bipyridine and benzamide moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3,4-diethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-27-20-6-5-18(14-21(20)28-4-2)22(26)25-15-16-7-12-24-19(13-16)17-8-10-23-11-9-17/h5-14H,3-4,15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIIDQRCJXMWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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